molecular formula C7H9N3O3 B11049201 (3-methoxy-5-nitrophenyl)hydrazine

(3-methoxy-5-nitrophenyl)hydrazine

Cat. No.: B11049201
M. Wt: 183.16 g/mol
InChI Key: OGFKDMFBSIBXJA-UHFFFAOYSA-N
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Description

(3-Methoxy-5-nitrophenyl)hydrazine is a chemical reagent of interest in scientific research and development, particularly as a derivative of the well-characterized 3-nitrophenylhydrazine. Compounds within this nitrophenylhydrazine class are primarily valued in analytical chemistry for their role as derivatizing agents. Research demonstrates that 3-nitrophenylhydrazine is highly effective for the derivatization of carbonyl, carboxyl, and phosphoryl submetabolomes in LC-MS/MS-based targeted metabolomics . This application significantly improves detection sensitivity and coverage, enabling advanced studies in areas such as the metabolic reprogramming associated with diabetes progression . Furthermore, nitrophenylhydrazine derivatives serve as key synthetic intermediates or precursors for the development of more complex molecules with biological activity. For instance, related diaryltriazene-derived triazene compounds, which can be synthesized from arylhydrazines, have shown promising antimicrobial and antifungal properties in biological assessments . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

(3-methoxy-5-nitrophenyl)hydrazine

InChI

InChI=1S/C7H9N3O3/c1-13-7-3-5(9-8)2-6(4-7)10(11)12/h2-4,9H,8H2,1H3

InChI Key

OGFKDMFBSIBXJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])NN

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Process Design

The continuous flow method, described in US Patent US20190152896A1, enables the scalable production of this compound hydrobromide (CAS: FZWFFBVKVHDTDT-UHFFFAOYSA-N) through a nitroarene reduction-hydrazination cascade. Key steps include:

  • Nitro group reduction : A substituted nitrobenzene precursor undergoes catalytic hydrogenation at 80–100°C using palladium-on-carbon (Pd/C) in a methanol-water solvent system.

  • Hydrazine coupling : The resultant aniline intermediate reacts with hydrazine hydrate (N2_2H4_4·H2_2O) under acidic conditions (HBr or HCl) to form the hydrazine derivative.

Table 1: Optimized Conditions for Continuous Flow Synthesis

ParameterValue
Temperature80–100°C
Pressure2–3 bar H2_2
Catalyst Loading5 wt% Pd/C
Hydrazine Equivalents1.5–2.0
Residence Time30–45 minutes
Yield85–89%

This method minimizes byproduct formation (e.g., diazonium salts) and enhances reproducibility through precise control of reaction parameters.

Chloramine-T-Mediated Oxidative Cyclization

Synthesis of Hydrazone Intermediates

As reported by Malghe et al., this compound serves as a precursor for bis-oxadiazole derivatives via a chloramine-T (CAT)-driven cyclization. The protocol involves:

  • Hydrazone formation : Condensation of this compound with diketones or dialdehydes in ethanol at 0°C.

  • Oxidative cyclization : Treatment with chloramine-T (3.380 g, 0.012 mol) and dimethyl sulfoxide (DMSO) at 120°C for 30–60 minutes to form 1,3,4-oxadiazoles.

Table 2: Key Metrics for Chloramine-T-Based Synthesis

MetricValue
Reaction Temperature120°C (oil bath)
Solvent SystemDMSO + ethanol (25:75 v/v)
Cyclization Time30–60 minutes
Isolated Yield87–92%
Purity (HPLC)>98%

FTIR spectra confirm successful cyclization via N–N (1061 cm1^{-1}) and C–O–C (1272 cm1^{-1}) stretching bands.

Acid-Catalyzed Hydrazine Salt Formation

Hydrohalic Acid-Assisted Precipitation

The patent literature highlights the formation of stable hydrazine salts using hydrobromic (HBr) or hydrochloric (HCl) acid. For example:

  • This compound hydrobromide : Precipitation from a methanolic solution of this compound and 48% HBr at 0–5°C yields a crystalline product (mp >260°C).

  • This compound hydrochloride : Similar treatment with HCl gas affords a hygroscopic solid suitable for further functionalization.

Table 3: Comparison of Hydrazine Salt Properties

PropertyHydrobromideHydrochloride
Melting Point>260°C220–225°C (decomp.)
SolubilityDMSO > methanolEthanol > water
StabilityNon-hygroscopicHygroscopic
Yield78–82%70–75%

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H NMR : The aromatic proton region (δ 7.3–7.7 ppm) and methoxy singlet (δ 3.85 ppm) confirm substitution patterns.

  • FTIR : Bands at 3382 cm1^{-1} (O–H) and 1520 cm1^{-1} (NO2_2) validate functional groups.

  • Elemental Analysis : Carbon (53.32% found vs. 53.42% calc.) and nitrogen (14.01% found vs. 14.28% calc.) align with theoretical values.

Industrial Scalability and Challenges

Continuous Flow vs. Batch Processing

  • Throughput : Continuous flow systems achieve 5–10 kg/day output, surpassing batch reactors (1–2 kg/day).

  • Purity : Flow methods reduce impurity levels (<0.5%) compared to batch (2–3%) due to minimized thermal degradation.

  • Cost : Catalyst recycling in flow systems lowers Pd consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The hydrazine moiety can be oxidized to form azides or other nitrogen-containing functional groups.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Reduction Products: 3-Methoxy-5-aminophenylhydrazine.

    Oxidation Products: Azides, nitroso compounds.

    Substitution Products: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most promising applications of (3-methoxy-5-nitrophenyl)hydrazine is in the field of cancer treatment. Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that it induced apoptosis in breast cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

Antimicrobial Properties
this compound has also shown effectiveness against various bacterial strains, including multi-drug resistant strains. A case study assessing its antimicrobial efficacy revealed substantial inhibition of bacterial growth, suggesting its utility in combating resistant infections .

Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially applicable in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is currently under investigation .

Analytical Applications

Spectroscopic Reagent
this compound serves as an analytical reagent for the spectroscopic determination of metal ions and organic compounds. It has been utilized in methods such as UV-Vis spectroscopy to detect various analytes, including glucose and carbonyl compounds in biological samples .

Corrosion Inhibition
This compound has been explored as a corrosion inhibitor for metals like copper and nickel. Its effectiveness in acidic and basic environments makes it suitable for industrial applications where metal protection is crucial .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate nitrophenolic compounds with hydrazine derivatives. The resulting hydrazone derivatives can be further modified to enhance their biological activity or selectivity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multi-drug resistant bacteria
NeuroprotectiveProtects neuronal cells from oxidative stress
Corrosion InhibitionPrevents metal corrosion

Case Studies

Case Study 1: Anticancer Efficacy

  • Objective: Evaluate the anticancer effects in breast cancer models.
  • Results: Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating selective toxicity.

Case Study 2: Antimicrobial Efficacy

  • Objective: Assess antimicrobial efficacy against resistant bacterial strains.
  • Results: Effective inhibition of growth was noted in multi-drug resistant strains, supporting its potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of (3-methoxy-5-nitrophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Structural and Electronic Features

Compound Substituents Electronic Effects Molecular Weight (g/mol)
(3-Methoxy-5-nitrophenyl)hydrazine 3-OCH₃, 5-NO₂ Electron-donating (OCH₃) + electron-withdrawing (NO₂) ~199.15 (calculated)
3-Nitrophenylhydrazine 3-NO₂ Strongly electron-withdrawing 153.14
(4-Methoxyphenyl)hydrazine 4-OCH₃ Electron-donating (para position) ~138.16
4-(3-Nitrophenyl)thiazol-2-ylhydrazone Thiazole ring + 3-NO₂ Electron-withdrawing (NO₂) + heterocyclic conjugation Varies

Key Observations :

  • The methoxy group in this compound enhances solubility in polar solvents compared to non-substituted analogs (e.g., 3-nitrophenylhydrazine) .
  • The meta-nitro group increases acidity of the hydrazine NH group, making it more reactive in condensation reactions .

Reactivity Differences :

  • The methoxy group in this compound may slow reaction kinetics in electrophilic substitutions due to steric hindrance, whereas nitro-substituted analogs react faster in redox reactions .

Physicochemical Properties

Property This compound 3-Nitrophenylhydrazine 4-Methoxyphenylhydrazine
Melting Point Not reported (estimated >150°C) 85–87°C 92–94°C
Solubility High in DMF, DMSO; moderate in ethanol Low in water; soluble in acetone High in polar solvents
Stability Stable under inert conditions; nitro group may cause explosivity at high temps Hygroscopic; light-sensitive Stable but prone to oxidation

Thermodynamic Data :

  • Henry’s constant (H) for hydrazine derivatives in solvents like nitrobenzene/aniline mixtures decreases with temperature, as shown in studies on hydrogen solubility . For this compound, H would likely follow similar trends but with adjustments due to substituent effects.

Biological Activity

(3-Methoxy-5-nitrophenyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxy-5-nitroaniline with hydrazine derivatives. The resulting hydrazine derivatives can be characterized using techniques such as NMR and mass spectrometry to confirm their structure and purity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in MCF-7 breast cancer cells, leading to cell cycle arrest at the G2/M phase. The mechanism involves DNA fragmentation and activation of apoptotic pathways, as evidenced by flow cytometry assays using Annexin V-FITC/PI staining .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715.2Induction of apoptosis
Similar DerivativeHCT-11612.8G2/M phase arrest
Similar DerivativePC-39.5DNA fragmentation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that hydrazine derivatives can inhibit the growth of both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

CompoundBacteriaMIC (µg/mL)
This compoundE. coli32
Similar DerivativeS. aureus16
Similar DerivativePseudomonas aeruginosa64

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cell lines, preventing proper cell division.
  • Antimicrobial Action : The compound may interfere with bacterial cell wall synthesis or function through reactive intermediates formed during metabolism.

Case Studies

Several case studies have highlighted the efficacy of hydrazine derivatives in preclinical models:

  • A study evaluated the effects of a series of nitrophenyl hydrazines on MCF-7 cells, revealing a dose-dependent increase in apoptosis rates from 1.88% to over 30% when treated with higher concentrations .
  • Another investigation into the antibacterial properties noted that certain hydrazines exhibited low MIC values against multidrug-resistant strains, suggesting their potential as alternative therapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing (3-methoxy-5-nitrophenyl)hydrazine and related arylhydrazines?

Answer:
Arylhydrazines like this compound are typically synthesized via condensation reactions. For example:

  • Hydrazine substitution : Reacting nitro-substituted aryl halides with hydrazine hydrate under reflux in ethanol (common solvent) .
  • Acid-catalyzed coupling : Using hydrazine hydrochloride derivatives (e.g., 4-methoxyphenylhydrazine hydrochloride) with carbonyl-containing substrates (e.g., ketones or esters) under acidic conditions to form hydrazones or indole derivatives .
    Key considerations :
  • Monitor reaction progress using TLC or HPLC.
  • Purify via recrystallization (ethanol/water mixtures are common) .

Basic: Which analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • Spectroscopy :
    • UV-Vis : Detect hydrazine via permanganate reduction (absorption maxima at 526–546 nm) .
    • IR : Confirm N–H (3100–3300 cm⁻¹) and C–N (1600–1650 cm⁻¹) stretches .
  • XRD : Resolve crystal structures of hydrazine-metal complexes (e.g., ferrites from combustion products) .
  • NMR : Assign methoxy (–OCH₃) and nitro (–NO₂) substituents (¹³C chemical shifts: ~55 ppm for OCH₃; ~140 ppm for aromatic C–NO₂) .

Advanced: How do electron-withdrawing groups (e.g., –NO₂) influence the reactivity of arylhydrazines in catalytic decomposition?

Answer:
–NO₂ groups enhance hydrazine’s oxidative potential, favoring hydrogen production via decomposition:

  • Mechanism : –NO₂ stabilizes transition states in dehydrogenation steps, lowering activation barriers .
  • Catalyst design : Use Ni-based catalysts (e.g., Ni-Pt/C) to suppress N–N bond cleavage and promote H₂ selectivity. –NO₂ improves electron transfer at metal surfaces .
    Experimental validation :
  • Compare H₂ yields from this compound vs. non-nitro analogs under identical conditions (e.g., 50°C, 1 atm, aqueous phase) .

Advanced: How can computational methods optimize reaction pathways for hydrazine derivatives?

Answer:

  • DFT studies : Model cycloreversion steps (e.g., ring-opening metathesis) to identify rate-determining barriers. For example, [2.2.2]-bicyclic hydrazines exhibit lower activation energies than [2.2.1] analogs .
  • Active site prediction : Simulate adsorption energies of this compound on catalyst surfaces (e.g., MoSe₂/CdS) to prioritize synthesis targets .
    Validation : Cross-check computed activation energies (e.g., 25–30 kcal/mol) with experimental Arrhenius plots .

Advanced: How do contradictory data on hydrazine decomposition mechanisms arise, and how can they be resolved?

Answer:
Contradictions stem from :

  • Reaction phase : Vapor-phase decomposition favors N₂H₄ → NH₃ + N₂, while solution-phase pathways produce H₂ + N₂ due to solvent effects .
  • Catalyst composition : Ni vs. Ru catalysts yield divergent H₂/NH₃ ratios .
    Resolution strategies :
  • Standardize testing conditions (e.g., 0.1 M NaOH for aqueous reactions).
  • Use in situ spectroscopy (e.g., FTIR) to track intermediate species like NH₂ radicals .

Advanced: What safety protocols are essential for handling nitro-substituted hydrazines?

Answer:

  • Thermal stability : Nitro groups increase explosion risk. Conduct DSC/TGA to identify exothermic peaks (e.g., ~150–200°C for decomposition) .
  • Storage : Use inert atmospheres (N₂/Ar) and non-metallic containers to prevent autoxidation .
  • Exposure limits : Adhere to OSHA thresholds (1 ppm for hydrazine; stricter for nitro derivatives due to carcinogenicity) .

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